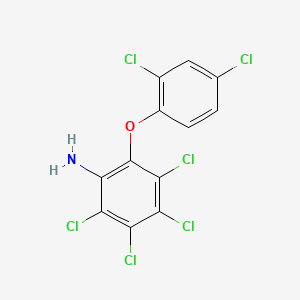

2,3,4,5-Tetrachloro-6-(2,4-dichlorophenoxy)aniline

Description

Historical Context of Polychlorinated Aniline Derivatives

The historical development of polychlorinated aniline derivatives traces back to the foundational discoveries in aromatic amine chemistry during the 19th century. The journey began in 1834 when German chemist Friedlieb Ferdinand Runge first isolated aniline through the distillation of coal tar, initially naming the compound "kyanol" due to its characteristic blue coloration when treated with calcium hypochlorite. This discovery marked the beginning of what would become one of the most significant classes of industrial organic compounds.

The systematic study of aniline derivatives advanced considerably following August Wilhelm Hofmann's development of the ammonia type theory in the mid-1840s, which provided a theoretical framework for understanding these aromatic amines as ammonia derivatives with progressively substituted hydrogen atoms. The field gained tremendous momentum after 1856, when William Henry Perkin, working as Hofmann's assistant, serendipitously discovered the first synthetic aniline dye, mauve, while attempting to synthesize quinine from aniline oxidation. This breakthrough not only revolutionized the textile industry but also established aniline chemistry as a cornerstone of industrial organic synthesis.

The evolution toward polychlorinated aniline derivatives emerged as chemists recognized the profound effects that halogen substitution could have on the properties and applications of aromatic amines. The introduction of chlorine atoms into aniline structures was found to significantly alter their chemical reactivity, stability, and biological activity. This understanding led to the systematic exploration of various chlorination patterns, including the development of tetrachloroaniline isomers such as 2,3,4,5-tetrachloroaniline (Chemical Abstracts Service number 634-83-3) and 2,3,4,6-tetrachloroaniline (Chemical Abstracts Service number 654-36-4).

The progression from simple aniline to complex polychlorinated derivatives like 2,3,4,5-Tetrachloro-6-(2,4-dichlorophenoxy)aniline represents the culmination of more than a century of synthetic organic chemistry development. These compounds embody the sophisticated understanding of structure-activity relationships that emerged from the pioneering work of 19th-century chemists and the subsequent advances in halogenated organic synthesis.

Significance in Industrial and Agricultural Chemistry

The industrial and agricultural significance of 2,3,4,5-Tetrachloro-6-(2,4-dichlorophenoxy)aniline stems from its role as a crucial pharmaceutical intermediate and its structural relationship to important agrochemical compounds. The compound's extensive chlorination pattern and phenoxy substitution make it particularly valuable in the synthesis of specialized pharmaceutical products, where the precise arrangement of chlorine atoms can dramatically influence biological activity and pharmacokinetic properties.

In pharmaceutical applications, compounds of this structural class serve as key building blocks for the development of central nervous system agents and other therapeutic compounds. The complexity introduced by the multiple chlorine substituents and the dichlorophenoxy group provides synthetic chemists with a versatile platform for further chemical modifications. The compound's utility as a pharmaceutical intermediate reflects the broader trend in modern drug discovery, where highly substituted aromatic systems often serve as essential structural motifs for achieving desired biological activities.

The agricultural chemistry significance of 2,3,4,5-Tetrachloro-6-(2,4-dichlorophenoxy)aniline is closely related to its structural similarity to important herbicidal compounds, particularly those containing dichlorophenoxy groups. The 2,4-dichlorophenoxy moiety present in this compound is a key structural feature found in several major herbicides, including 2,4-Dichlorophenoxyacetic acid, which has been commercially available since 1945 and remains one of the most widely used herbicides globally.

The presence of both polychlorinated aniline and dichlorophenoxy structural elements in a single molecule creates unique opportunities for the development of novel agrochemical agents. Research has shown that chlorinated aniline derivatives can serve as important intermediates in the synthesis of various herbicides and fungicides, with their specific substitution patterns influencing their environmental fate and biological activity. The compound's potential role in agrochemical synthesis is further enhanced by the growing demand for more selective and environmentally conscious pesticide formulations.

The industrial production and utilization of 2,3,4,5-Tetrachloro-6-(2,4-dichlorophenoxy)aniline reflects the sophisticated manufacturing capabilities that have developed in the specialty chemicals sector. Companies specializing in pharmaceutical intermediates have established dedicated production facilities capable of handling the complex synthetic requirements and stringent purity standards necessary for this type of compound. The manufacturing processes typically involve multiple synthetic steps, requiring careful control of reaction conditions to achieve the desired regioselectivity in chlorine substitution and to ensure the formation of the correct phenoxy linkage.

The compound's significance extends beyond its direct applications to encompass its role in advancing our understanding of structure-activity relationships in halogenated organic compounds. Research involving polychlorinated aniline derivatives has contributed valuable insights into the environmental behavior and ecological impacts of chlorinated aromatic compounds, informing the development of more sustainable chemical processes and products. This knowledge has become increasingly important as the chemical industry faces growing pressure to develop environmentally responsible alternatives to traditional synthetic approaches.

Properties

IUPAC Name |

2,3,4,5-tetrachloro-6-(2,4-dichlorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl6NO/c13-4-1-2-6(5(14)3-4)20-12-10(18)8(16)7(15)9(17)11(12)19/h1-3H,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNPLVEPZCOFBOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00214882 | |

| Record name | 2,3,4,5-Tetrachloro-6-(2,4-dichlorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64630-65-5 | |

| Record name | 2,3,4,5-Tetrachloro-6-(2,4-dichlorophenoxy)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064630655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,5-Tetrachloro-6-(2,4-dichlorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetrachloro-6-(2,4-dichlorophenoxy)aniline typically involves the chlorination of aniline derivatives followed by the introduction of the phenoxy group. One common method includes the reaction of 2,4-dichlorophenol with 2,3,4,5-tetrachloroaniline under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5-Tetrachloro-6-(2,4-dichlorophenoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of less chlorinated aniline derivatives.

Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reagents like sodium borohydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce less chlorinated aniline derivatives.

Scientific Research Applications

2,3,4,5-Tetrachloro-6-(2,4-dichlorophenoxy)aniline is a complex organic compound with the molecular formula and a molecular weight of approximately 391.89 g/mol. It features a tetrachlorinated aniline structure, with four chlorine atoms on the benzene ring of an aniline derivative, along with a 2,4-dichlorophenoxy group. This compound is classified under diphenylethers and is known for its potential applications in various fields, including agriculture and environmental science.

Applications

- Herbicidal Activity : The uniqueness of 2,3,4,5-tetrachloro-6-(2,4-dichlorophenoxy)aniline lies in its extensive chlorination pattern combined with the dichlorophenoxy group. This structural arrangement enhances its herbicidal activity compared to less chlorinated analogs and provides distinctive metabolic interactions within biological systems.

- Research and industrial applications: 2,3,4,5-Tetrachloro-6-(2,4-dichlorophenoxy)aniline is primarily used in research and industrial applications due to its unique chemical properties.

- Environmental Science: Interaction studies involving 2,3,4,5-tetrachloro-6-(2,4-dichlorophenoxy)aniline focus on its behavior in biological systems and environmental matrices. These studies often examine its environmental impact and potential for degradation.

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrachloro-6-(2,4-dichlorophenoxy)aniline involves its interaction with cellular components, particularly enzymes and receptors. The compound’s chlorinated structure allows it to interact with various molecular targets, potentially disrupting normal cellular functions. This can lead to oxidative stress, enzyme inhibition, or other biochemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Biopharmacule Catalog

The Biopharmacule Speciality Chemicals catalog () lists 2,3,4,5-tetrachloro-6-[(2,3-dichlorophenyl)carbamoyl]benzoic acid (BP 5942) as a closely related compound. Key differences include:

- Functional Group : BP 5942 contains a benzoic acid moiety and a carbamoyl linkage, whereas the target compound is an aniline derivative.

- Substituent Pattern: Both share tetrachloro substitution on the benzene ring, but BP 5942 has a 2,3-dichlorophenyl group instead of a 2,4-dichlorophenoxy group.

Fluorinated Benzoic Acid Derivatives

highlights fluorinated analogues such as 2,3,4,5-tetrachloro-6-[[[3-[[(nonafluorobutyl)sulfonyl]oxy]phenyl]amino]carbonyl]-monopotassium salt. These compounds differ significantly due to:

- Fluorinated Chains: Perfluorinated sulfonyl groups enhance hydrophobicity and environmental persistence compared to the target compound’s dichlorophenoxy group.

- Ionic Character : The potassium salt form increases solubility in polar solvents, contrasting with the neutral aniline structure of the target compound .

Pesticide-Related Chlorinated Compounds

lists pesticides like etaconazole and propiconazole , which share dichlorophenyl groups but incorporate triazole rings. Key distinctions:

- Heterocyclic Core : Triazole rings in these pesticides enable antifungal activity via cytochrome P450 inhibition, a mechanism absent in the target compound.

- Bioactivity : The target compound’s aniline backbone may exhibit herbicidal or insecticidal properties rather than antifungal effects .

Data Table: Comparative Analysis

Research Findings and Mechanistic Insights

- Chlorination Effects: discusses chlorination patterns in polysubstituted phenols and anilines. The target compound’s six chlorine atoms likely increase steric hindrance and reduce electrophilic substitution reactivity compared to less halogenated analogues .

- Environmental Persistence : Fluorinated derivatives () exhibit longer environmental half-lives due to C-F bond stability, whereas the target compound may degrade more readily via dechlorination pathways .

- Bioactivity: The dichlorophenoxy group in the target compound may mimic auxin-like herbicides (e.g., 2,4-D), but its aniline core could introduce toxicity risks absent in carboxylic acid derivatives like BP 5942 .

Biological Activity

Chemical Structure and Properties

2,3,4,5-Tetrachloro-6-(2,4-dichlorophenoxy)aniline is a complex chlorinated aromatic compound with the molecular formula and a molecular weight of approximately 391.89 g/mol. This compound features a tetrachlorinated aniline structure combined with a 2,4-dichlorophenoxy group, which enhances its biological activity and reactivity in various environments.

Synthesis

The synthesis of this compound typically involves several steps, including the chlorination of aniline derivatives followed by the introduction of the phenoxy group. A common method includes reacting 2,4-dichlorophenol with 2,3,4,5-tetrachloroaniline under basic conditions using sodium hydroxide and dimethylformamide (DMF) as a solvent at elevated temperatures.

The biological activity of 2,3,4,5-tetrachloro-6-(2,4-dichlorophenoxy)aniline is primarily attributed to its interaction with cellular components such as enzymes and receptors. The compound's chlorinated structure allows it to disrupt normal cellular functions through mechanisms like oxidative stress and enzyme inhibition. This can lead to various biochemical effects that may have implications in both agricultural and environmental contexts.

Toxicological Studies

Research has indicated that compounds similar to 2,3,4,5-tetrachloro-6-(2,4-dichlorophenoxy)aniline can exhibit significant toxicological effects. For instance:

- Acute Toxicity : Studies show that chlorinated compounds can have varying levels of acute toxicity across different species. The toxicity is often linked to their ability to interfere with metabolic processes.

- Chronic Exposure : Long-term exposure to similar compounds has been associated with carcinogenic effects and reproductive toxicity in animal models .

Environmental Impact

The compound's persistence in the environment raises concerns regarding bioaccumulation and ecological toxicity. Research indicates that chlorinated aromatic compounds can affect microbial communities in soil and water systems. For example:

- Microbial Adaptation : In microcosm studies, populations of bacteria carrying specific transposons increased significantly when exposed to chlorinated compounds like 4-chloroaniline and related chemicals. This suggests that such compounds exert selective pressure on microbial communities .

Comparison of Chlorinated Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Toxicity Level |

|---|---|---|---|

| 2,3,4,5-Tetrachloro-6-(2,4-dichlorophenoxy)aniline | C12H5Cl6NO | 391.89 | Moderate to High |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | C12H4Cl4O2 | 322.98 | Extremely High |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | C8H6Cl2O3 | 221.04 | Low |

Summary of Toxicological Findings

| Study Reference | Species Studied | Dosage (mg/kg) | Observed Effects |

|---|---|---|---|

| Rats | 0.1 | Hepatocellular carcinoma | |

| Mice | 50 | Immune system alterations | |

| Fish | Variable | Behavioral changes and reproductive issues |

Case Study: Toxicity in Animal Models

In a notable study involving rats exposed to various doses of chlorinated compounds including 2,3,4,5-tetrachloro-6-(2,4-dichlorophenoxy)aniline:

- Dosage : Rats were administered doses ranging from 0.1 mg/kg to higher concentrations over a period of several weeks.

- Findings : Results indicated significant liver damage and alterations in immune function at higher dosages. Histopathological examinations revealed signs consistent with carcinogenic effects.

Environmental Impact Study

A study conducted on the effects of chlorinated compounds on aquatic ecosystems demonstrated:

- Methodology : Microcosms were treated with varying concentrations of chlorinated anilines.

- Results : Significant shifts in microbial populations were observed alongside reduced biodiversity in treated environments compared to controls.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2,3,4,5-Tetrachloro-6-(2,4-dichlorophenoxy)aniline, and how can reaction conditions be optimized?

- Methodology : A plausible route involves nucleophilic aromatic substitution, where 2,4-dichlorophenol acts as the nucleophile attacking a tetrachloronitrobenzene precursor under basic conditions. The nitro group is subsequently reduced to an aniline (e.g., via catalytic hydrogenation). Key parameters include:

- pH control : Maintain pH 4–6 to stabilize intermediates and suppress side reactions .

- Catalyst selection : Copper sulfate or similar Lewis acids may enhance substitution efficiency .

- Purification : Distillation under reduced pressure and benzene extraction can isolate the product .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Methodology :

- NMR spectroscopy : Analyze coupling patterns (e.g., J = 1.2–8.4 Hz for aromatic protons) to confirm substitution patterns .

- Mass spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., m/z 291.02 for related chlorinated anilines) .

- HPLC : Monitor purity via retention time consistency and UV absorption profiles.

Advanced Research Questions

Q. How can researchers resolve conflicting spectroscopic data during characterization of polychlorinated aniline derivatives?

- Methodology :

- Isomeric impurities : Employ 2D NMR (e.g., NOESY or HSQC) to distinguish positional isomers .

- Degradation products : Conduct stability studies under varying temperatures and pH to identify degradation pathways .

- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. What experimental approaches are suitable for studying the environmental persistence and microbial degradation of this compound?

- Methodology :

- Anaerobic microbial assays : Use mixed cultures (e.g., fermentative/methanogenic consortia) to monitor reductive dechlorination via GC-MS .

- Metabolite tracking : Identify intermediate products (e.g., trichloroanilines) using isotopic labeling or tandem MS .

- Half-life estimation : Conduct soil/water microcosm studies under controlled redox conditions .

Q. How can researchers optimize reaction conditions to minimize byproducts in polychlorinated aniline synthesis?

- Methodology :

- Stepwise chlorination : Introduce chlorine substituents sequentially to reduce steric hindrance and over-substitution.

- Temperature modulation : Lower reaction temperatures (e.g., 0–5°C) to suppress radical side reactions .

- In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry .

Data Interpretation and Contradiction Analysis

Q. What strategies should be employed when encountering unexpected mass spectral fragmentation patterns?

- Methodology :

- Isotopic pattern analysis : Compare observed chlorine isotopic clusters (e.g., ³⁵Cl/³⁷Cl ratios) with theoretical values .

- Collision-induced dissociation (CID) : Perform MS/MS to identify fragment ions indicative of specific substituent losses (e.g., phenoxy group cleavage) .

Q. How can researchers differentiate between tautomeric forms or dynamic proton exchange in polychlorinated anilines?

- Methodology :

- Variable-temperature NMR : Observe signal coalescence or splitting at low temperatures to detect tautomerism .

- Deuterium exchange experiments : Track proton mobility by dissolving the compound in D₂O and monitoring signal disappearance .

Stability and Storage Guidelines

Q. What storage conditions are recommended to prevent degradation of halogenated anilines?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.